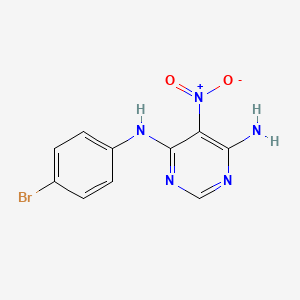
N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amine group (-NH2), a nitro group (-NO2), and a bromophenyl group (a benzene ring with a bromine atom attached)^ .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve steps such as nitration (to introduce the nitro group), bromination (to introduce the bromine atom), and amination (to introduce the amine group). The exact order and conditions of these steps would depend on various factors and would need to be optimized for this specific compound^ .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the bromophenyl group, and the nitro and amine groups. These groups would all contribute to the overall properties of the molecule. For example, the bromine atom is quite electronegative, which could make that part of the molecule relatively polar. The nitro group is also quite polar and could participate in hydrogen bonding^ .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For example, the polarity of the molecule, as determined by the presence of the nitro group and the bromine atom, would influence its solubility in different solvents^ .Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that the compound may interact with biological molecules through its fluorescent properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have fluorescent properties that make it useful for detecting biological molecules.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been found to be effective in inhibiting cancer cell growth and reducing inflammation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, its fluorescent properties may limit its use in certain experiments.
Future Directions
There are several future directions for research related to N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer and inflammation. Another direction is to explore its potential use as a fluorescent probe for detecting biological molecules in vivo. Additionally, further research is needed to optimize its use in lab experiments and to explore its potential applications in other fields of research.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been studied for its anti-cancer and anti-inflammatory properties, as well as its potential use as a fluorescent probe for detecting biological molecules. While its mechanism of action is not fully understood, further research may lead to the development of more effective treatments for cancer and inflammation. Additionally, further research is needed to optimize its use in lab experiments and to explore its potential applications in other fields of research.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine involves the reaction of 4-bromoaniline with 2-cyano-5-nitropyridine in the presence of a base. The resulting intermediate is then reduced to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Scientific Research Applications
N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting biological molecules.
properties
IUPAC Name |
4-N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWZWUTFPJBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

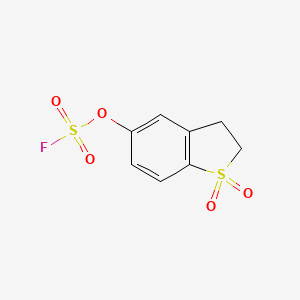
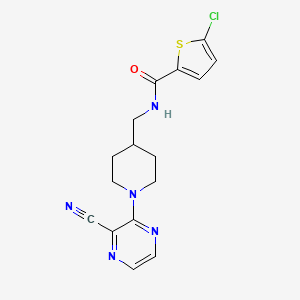
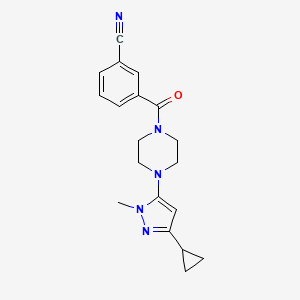
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2812068.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2812070.png)
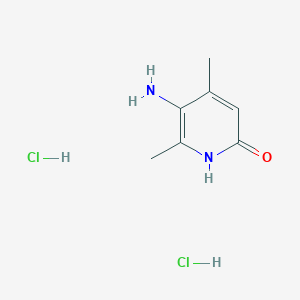
![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)




![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)
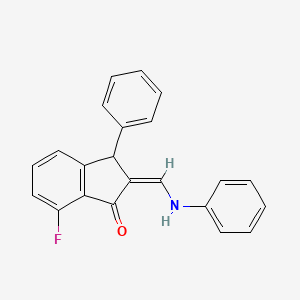
![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)